tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride
Description
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 4-(aminomethyl)phenyl substituent at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. The aminomethyl group on the phenyl ring provides a reactive site for further derivatization or conjugation, while the tert-butyl carbamate acts as a protective group for the pyrrolidine nitrogen.
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13;/h4-7,14H,8-11,17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRGAFKQIZTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The synthesis typically begins with functionalizing the pyrrolidine ring. A common approach involves introducing the 4-(aminomethyl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, tert-butyl pyrrolidine-1-carboxylate derivatives are reacted with 4-(bromomethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the C–C bond. Reaction conditions such as temperature (80–100°C), solvent (toluene/ethanol mixtures), and base (Na₂CO₃) critically influence coupling efficiency.
Aminomethyl Group Installation
Post-coupling, the bromomethyl group is converted to aminomethyl via Gabriel synthesis or direct ammonolysis. In one protocol, the intermediate is treated with phthalimide potassium in DMF, followed by hydrazine hydrate to yield the primary amine. Alternatively, gaseous ammonia under high pressure (5–10 bar) achieves similar results but requires specialized equipment.
tert-Butyl Carbamate Protection/Deprotection
The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen. Boc anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), is widely used for this step. Final deprotection with HCl in dioxane (4 M) generates the hydrochloride salt, with yields >90%.
Catalytic Hydrogenation Strategies
Reductive Amination
Catalytic hydrogenation offers a streamlined route. For instance, 3-(4-cyanophenyl)pyrrolidine-1-carboxylate is hydrogenated over Raney nickel (H₂, 50 psi) in methanol to produce the aminomethyl derivative. This one-pot method avoids intermediate isolation, reducing purification steps.
Pressure and Catalyst Optimization
Yields improve significantly with optimized parameters:
Chiral Resolution Techniques
Enantiomeric Separation
For stereoselective synthesis, chiral resolving agents like benzenesulfonyl-D-phenylglycine are employed. Racemic tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate is dissolved in ethanol/water (1:18 v/v) and treated with the resolving agent at 60–70°C. Crystallization at 40–45°C enriches the desired (3S)-enantiomer, with optical purity >99% ee.
Solvent and Temperature Effects
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts. Gradient elution resolves Boc-protected intermediates from deprotected species.
Recrystallization
The hydrochloride salt is recrystallized from ethanol/diethyl ether (1:5), yielding colorless needles with >99% purity (HPLC).
Analytical Data
-
¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc), 3.25–3.40 (m, 4H, pyrrolidine), 4.10 (s, 2H, CH₂NH₂), 7.35 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH).
-
HRMS : m/z calc. for C₁₆H₂₄N₂O₂ [M+H]⁺: 276.37, found: 276.35.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous hydrogenation in microreactors (residence time: 30 min) enhances throughput by 40% compared to batch processes.
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Purity (%) |
|---|---|---|
| Batch Hydrogenation | 12,500 | 98.5 |
| Continuous Flow | 9,800 | 99.1 |
| Continuous methods reduce solvent waste and catalyst recycling costs. |
Applications in Drug Development
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
tert-Butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₇H₂₁F₃N₂O₃
- Molecular Weight : 358.36 g/mol
- CAS : 1803599-56-5
- Key Differences: Replaces the aminomethylphenyl group with a phenyl and trifluoroacetamido group at positions 3 and 4 of the pyrrolidine ring. The trifluoroacetamido group increases hydrophobicity and electron-withdrawing effects compared to the aminomethyl group in the target compound. Higher molecular weight (358.36 vs. ~300–320 g/mol estimated for the target compound) due to fluorine atoms .
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride
- Key Differences: Piperidine core (6-membered ring) instead of pyrrolidine (5-membered). Fluorine and trifluoromethyl substituents enhance metabolic stability but reduce basicity compared to the aminomethyl group in the target compound .
Structural Analogues from
The compounds below share the 4-(aminomethyl)phenyl moiety but differ in the heterocyclic/aromatic core and substituents:
| Compound ID | Structure | Molecular Formula | Melting Point (°C) | HPLC Retention Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 44 | N-[4-(aminomethyl)phenyl]-1H-indole-2-carboxamide | C₁₆H₁₅N₃O | 291–292 | 1.82 | 76 |
| 45 | N-[4-(aminomethyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide | C₁₈H₁₅N₃O₂ | 287–289 | 1.04 | 99 |
| 46 | N-(4-(aminomethyl)phenyl)-3-hydroxypyridine-2-carboxamide hydrochloride | C₁₃H₁₄N₃O₂·HCl | 251–252 | 0.95 | 44 |
| 47 | N-(4-(aminomethyl)phenyl)-6-methoxy-1-hydroxy-2-naphthamide hydrochloride | C₁₉H₁₉N₂O₄·HCl | 256–257 | — | 91 |
Key Comparisons with the Target Compound
- Core Structure: The target compound uses a pyrrolidine ring, while analogs 44–47 employ indole, quinoline, pyridine, or naphthalene cores.
- Functional Groups :
- The tert-butyl carbamate in the target compound contrasts with the amide/carboxamide groups in 44–46. The carbamate group may reduce metabolic liability compared to free amines.
- Hydrochloride salts (target, 46, 47) enhance aqueous solubility versus neutral analogs (44, 45).
- Synthetic Efficiency :
Physicochemical and Functional Implications
- Polarity : The target compound’s pyrrolidine core and tert-butyl group likely result in intermediate polarity, as reflected in hypothetical HPLC retention times between 0.95–1.82 minutes (based on analogs 44–47) .
- Thermal Stability : High melting points (>250°C) in analogs 44–47 suggest that the target compound may also exhibit robust thermal stability due to ionic interactions in the hydrochloride form.
- However, the pyrrolidine core in the target compound may offer greater conformational flexibility compared to rigid aromatic systems in 44–47 .
Biological Activity
Tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride, also known as (S)-tert-butyl 3-(4-aminomethylphenyl)-1-pyrrolidinecarboxylate hydrochloride, is a compound with significant biological activity. This article delves into its properties, synthesis, biological effects, and applications in scientific research.
This compound has garnered attention due to its structural characteristics and potential therapeutic applications. It features a pyrrolidine core with an aromatic amine group, which enhances its biological interactions. The molecular formula is C16H25ClN2O2, with a molecular weight of approximately 312.83 g/mol .
- Appearance : White crystalline powder
- Solubility : Slightly soluble in water and ethanol; soluble in DMSO and DMF
- Melting Point : 153-154 °C
- pH : 4.0-6.0
These properties make it suitable for various biological assays and applications .
Synthesis and Characterization
The synthesis of tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride typically involves the condensation of a pyrrole derivative with an aromatic amine, followed by esterification. Characterization methods include:
- Infrared Spectroscopy : To confirm functional groups
- Nuclear Magnetic Resonance (NMR) : For structural elucidation
- Mass Spectrometry : To determine molecular weight and fragmentation patterns
This compound acts primarily as an inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. Its inhibition can be beneficial in treating dopamine-related disorders such as Attention Deficit Hyperactivity Disorder (ADHD) .
Antimicrobial Activity
In addition to its neurological implications, tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride exhibits antimicrobial and antifungal properties. This makes it a candidate for developing treatments against various infections .
Case Studies and Research Findings
-
Dopamine Transporter Inhibition :
- A study demonstrated that this compound significantly inhibited DAT activity in vitro, leading to increased dopamine levels in neuronal cultures. This property suggests potential use in ADHD treatment .
-
Antimicrobial Effects :
- Research indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This was attributed to its ability to disrupt microbial cell membranes .
-
Cellular Effects :
- In cellular assays, the compound influenced cell signaling pathways associated with neurotransmitter release and cellular metabolism, indicating its multifaceted role in biological systems .
Toxicity and Safety
While the compound shows promising biological activity, toxicity assessments are crucial for its application in therapeutic settings. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety profiles for human use .
Applications
Tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride is being explored for:
- Pharmaceutical Development : As a potential treatment for ADHD and other neurological disorders.
- Antimicrobial Agents : In the development of new antibiotics or antifungal medications.
- Research Tool : As a biochemical probe to study dopamine transport mechanisms.
Q & A
Q. What are the optimal synthetic pathways for preparing tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate hydrochloride, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. A common approach includes:
- Step 1 : Coupling a tert-butyl-protected pyrrolidine with a 4-(aminomethyl)phenyl group via nucleophilic substitution or cross-coupling reactions (e.g., using Pd(PPh₃)₄ as a catalyst in dioxane).
- Step 2 : Hydrochloride salt formation via acid hydrolysis (HCl in THF/H₂O).
Critical parameters include temperature control (0–25°C for substitution steps) and pH adjustment during salt formation. Yields are optimized by using inert atmospheres (N₂/Ar) and anhydrous solvents .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for H), and aromatic protons (δ 7.2–7.5 ppm). P NMR is irrelevant here but may detect phosphonate byproducts if present .
- Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS validates molecular weight (e.g., [M+H] for C₁₇H₂₅ClN₂O₂: calc. 324.16).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrrolidine ring?
Regioselectivity depends on steric and electronic factors:
- Steric Control : Use bulky bases (e.g., NaH) to direct substitution to less hindered positions.
- Electronic Control : Electron-withdrawing groups on the phenyl ring (e.g., –NO₂) enhance electrophilic aromatic substitution at specific sites.
A representative table for cross-coupling optimization:
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane | 80 | 68 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | 110 | 72 |
Experimental design should include screening ligands (e.g., XPhos vs. SPhos) and solvents (dioxane vs. toluene) .
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?
- Diastereomer Detection : Chiral centers in the pyrrolidine ring can lead to diastereomers, causing split signals. Use chiral HPLC or polarimetry to confirm enantiopurity.
- Dynamic Effects : Rotamers from hindered rotation (e.g., tert-butyl group) may split signals. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce peaks .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs. Focus on the aminomethylphenyl group’s hydrogen-bonding potential.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time.
- Mutagenesis Studies : Replace key residues (e.g., Asp/Glu in active sites) to validate interaction hypotheses .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and pharmacological properties?
- Halogen Effects : Replacing the –CH₂NH₂ group with –CF₃ (as in related compounds) increases lipophilicity (logP ↑0.5–1.0) but may reduce solubility. Use Hammett plots to correlate substituents with activity.
- Comparative Data :
| Substituent | logP | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| –CH₂NH₂ | 1.8 | 12.4 | 45 |
| –CF₃ | 2.3 | 5.2 | 28 |
Such modifications require iterative synthesis and ADMET profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
